4-Fluorobut-2-ynoic acid
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Overview
Description
4-Fluorobut-2-ynoic acid is an organic compound with the molecular formula C4H3FO2 It is a fluorinated derivative of butynoic acid, characterized by the presence of a fluorine atom attached to the second carbon of the butynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobut-2-ynoic acid typically involves the fluorination of butynoic acid derivatives. One common method includes the use of phase transfer catalysis to introduce the fluorine atom into the butynoic acid structure. For example, a phase transfer catalysed fluorination can transform butynoic acid derivatives into this compound with moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobut-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluorobut-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 4-Fluorobut-2-ynoic acid involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other biochemical processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluorobut-2-ynoic acid include:
- 4-Fluorobut-2-enoic acid
- 4-Fluorobutanoic acid
- 4-Fluorobut-2-yn-1-ol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a triple bond in the butynoic acid structure. This combination imparts distinct chemical reactivity and stability, making it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
4-fluorobut-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQXFHNHDJWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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